
1-Ethoxy-2-propanol
Overview
Description
1-Ethoxy-2-propanol (CAS 1569-02-4), also known as propylene glycol ethyl ether (PGEE), is a clear, volatile liquid with a pleasant odor. It is a bifunctional solvent containing both ether and alcohol groups, enabling solubility in water, alcohols, and organic solvents. Its molecular formula is C₅H₁₂O₂, with a molecular weight of 104.15 g/mol. Key physical properties include:
- Boiling Point: 132°C
- Density: 0.896 g/mL
- Flash Point: 42°C
- Refractive Index: 1.4065
- Solubility: Miscible with water and most organic solvents .
It is widely used in coatings, inks, adhesives, and cleaning formulations due to its balanced evaporation rate and ability to dissolve polar and non-polar compounds. Notably, it serves as a safer alternative to ethylene glycol ethers (e.g., ethylene glycol monoethyl ether), which have higher toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-propanol can be synthesized through several methods:
Reaction of Propylene Oxide with Ethanol: This method involves the reaction of propylene oxide with ethanol in the presence of a catalyst.
Reaction of Propylene Glycol with Ethanol: Another method involves the reaction of propylene glycol with ethanol under alkaline conditions.
Industrial Production Methods: In industrial settings, this compound is produced using the propylene oxide and ethanol method due to its efficiency and high yield. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal conditions .
Chemical Reactions Analysis
1-Ethoxy-2-propanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Industrial Applications
1-Ethoxy-2-propanol is primarily used as a solvent in various industrial applications due to its ability to dissolve a wide range of substances. Key applications include:
- Surface Coatings : It regulates the flow, leveling, and coalescence of coatings in the paint and varnish industries, enhancing the performance of products like lacquers and wood stains .
- Printing Inks : The compound is utilized in flexographic printing inks, where it aids in achieving desired viscosity and flow properties .
- Cleaning Products : Its low surface tension and fast evaporation rate make it effective in cleaning formulations, particularly for removing grease and paint .
- Agricultural Chemicals : It serves as an intermediate in the production of agrochemicals, contributing to formulations used in pesticides and herbicides .
Scientific Research Applications
In scientific research, this compound is employed in various capacities:
- Organic Synthesis : As a solvent in organic reactions, it facilitates the synthesis of complex molecules by dissolving reactants and products effectively .
- Biological Sample Preparation : Its ability to dissolve both polar and non-polar substances makes it suitable for preparing biological samples for analysis .
- Pharmaceutical Formulations : It is used as a solvent for active pharmaceutical ingredients, enhancing the solubility and bioavailability of drugs .
Case Study 1: Use in Paints and Coatings
A study conducted on the formulation of water-based paints demonstrated that incorporating this compound improved the stability and performance of the paint. The compound helped achieve better flow characteristics and enhanced drying times without compromising the quality of the finish .
Case Study 2: Cleaning Agent Efficacy
Research on cleaning products revealed that formulations containing this compound exhibited superior grease removal capabilities compared to those without it. The compound's low surface tension allowed for deeper penetration into surfaces, resulting in more effective cleaning outcomes .
Case Study 3: Agrochemical Formulations
In agrochemical applications, this compound has been shown to enhance the efficacy of pesticide formulations. Its role as a solvent allows for better dispersion of active ingredients, leading to improved application performance and reduced environmental impact through lower required dosages .
Mechanism of Action
The mechanism of action of 1-ethoxy-2-propanol primarily involves its role as a solvent. It interacts with various molecular targets by dissolving both polar and non-polar substances, facilitating chemical reactions and processes. Its hygroscopic nature allows it to absorb moisture, making it effective in applications requiring moisture control .
Comparison with Similar Compounds
Structural Analogs: Propylene Glycol Ethers
(a) 1,2-Propanediol (Propylene Glycol)
- Molecular Formula : C₃H₈O₂
- Boiling Point : 188°C
- Applications : Antifreeze, food processing, and cosmetics.
- Comparison: While 1,2-propanediol is more viscous and less volatile, 1-ethoxy-2-propanol offers superior solvency for resins and faster evaporation, making it preferable in coatings .
(b) 1-(2-Ethoxyethoxy)propan-2-ol (CAS 63716-10-9)
- Molecular Formula : C₇H₁₆O₃
- Key Difference: An extended ethoxy chain increases hydrophobicity and molecular weight (148.20 g/mol), reducing water solubility compared to this compound. This compound is used in specialized industrial applications requiring slower evaporation .
(c) 2-Propanol,1-(1,1-dimethylethoxy)-3-ethoxy (CAS 42910-64-5)
- Molecular Formula : C₉H₂₀O₃
- Applications include niche synthetic processes .
Esters and Derivatives
(a) 1-Ethoxy-2-propylacetate
- Molecular Formula : C₇H₁₄O₃
- Key Difference: The acetylated derivative of this compound. Hydrolyzes rapidly in vivo to release this compound, which is non-developmental toxic. The ester form exhibits lower acute toxicity (negative in mutagenicity assays) but slower evaporation, suited for prolonged solvent action .
(b) n-Propyl Acetate
- Molecular Formula : C₅H₁₀O₂
- Boiling Point : 102°C
- Comparison : A simpler ester with faster evaporation and lower boiling point. Lacks the alcohol functional group, limiting compatibility with polar resins. Primarily used in coatings and printing inks .
By-Products and Reaction Pathways
This compound forms as a by-product in:
- Glycerol Electrocatalysis: Produced alongside 1,2-propanediol (47.3 C mol% yield) and dipropylene glycol (15.0 C mol% yield) under alkaline conditions. Higher current densities (>0.28 A/cm²) degrade 1,2-propanediol into this compound .
- DEC Synthesis: Generated during the transesterification of propylene oxide (PO) with ethanol in basic media .
Data Tables
Table 1: Physical and Chemical Properties
Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Solubility | Key Applications |
---|---|---|---|---|---|
This compound | C₅H₁₂O₂ | 132 | 0.896 | Water, organics | Coatings, inks, cleaners |
1,2-Propanediol | C₃H₈O₂ | 188 | 1.036 | Water, ethanol | Antifreeze, cosmetics |
1-Ethoxy-2-propylacetate | C₇H₁₄O₃ | ~160 (estimated) | 0.950 | Organics | Specialty solvents |
n-Propyl Acetate | C₅H₁₀O₂ | 102 | 0.888 | Organics | Coatings, inks |
Table 2: Toxicity and Environmental Impact
Compound | Acute Toxicity (Oral LD₅₀) | Mutagenicity | Environmental Behavior |
---|---|---|---|
This compound | Low | Negative | Biodegradable (93% removal in anaerobic reactors) |
Ethylene Glycol Ethers | High | Positive | Persistent, regulated |
1-Ethoxy-2-propylacetate | Low | Negative | Rapid hydrolysis to non-toxic products |
Key Research Findings
However, it may cause drowsiness (Specific Target Organ Toxicity Category 3) .
Market Dynamics : Demand is driven by the coatings industry, with the global market expanding due to construction growth .
Environmental Performance : High biodegradability in anaerobic systems (>93% removal efficiency) enables sustainable wastewater treatment .
Biological Activity
1-Ethoxy-2-propanol, also known as propylene glycol monoethyl ether (PGME), is a solvent commonly used in various industrial applications, including coatings, cleaning products, and personal care formulations. Its chemical formula is CHO, and it has a molecular weight of 104.15 g/mol. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential health effects based on existing research.
Property | Value |
---|---|
CAS Number | 1569-02-4 |
Molecular Formula | CHO |
Boiling Point | 132°C |
Density | 0.897 g/mL |
Flash Point | 42°C |
Solubility | Soluble in water |
Acute Toxicity
This compound exhibits low acute toxicity. In animal studies, the median lethal dose (LD50) values indicate that it is less toxic than many other solvents. For example, the LD50 for oral exposure in rats is reported to be greater than 2000 mg/kg, suggesting a relatively low risk of acute toxicity at typical exposure levels .
Metabolism and Excretion
This compound is metabolized primarily in the liver through conjugation processes. It is rapidly excreted in urine as glucuronides and sulfates. Studies indicate that its metabolic pathway is similar to other glycol ethers, leading to concerns about potential accumulation and effects on human health with prolonged exposure .
Irritation and Sensitization
Occupational exposure to this compound can lead to irritation of the eyes and respiratory tract. The threshold for irritation appears to be around 100 ppm in controlled studies. While skin sensitization has not been conclusively demonstrated, repeated exposure may cause mild irritation .
Long-term Exposure Risks
Long-term exposure to glycol ethers like this compound has raised concerns about potential chronic effects such as hemolysis (destruction of red blood cells). Although no significant evidence has been found linking this compound directly to such effects at occupational exposure levels, caution is advised due to the similarities with other glycol ethers that have shown harmful effects under prolonged exposure conditions .
Case Studies
Case Study 1: Occupational Exposure
A study involving workers in the cleaning industry examined the health effects of prolonged exposure to cleaning products containing glycol ethers. Symptoms reported included respiratory irritation and headaches at concentrations exceeding recommended limits. Although specific data on this compound was not detailed, the findings highlight the importance of monitoring exposure levels in occupational settings .
Case Study 2: Environmental Impact
Research conducted on the environmental impact of solvents like this compound indicated its potential contribution to volatile organic compound (VOC) emissions. These emissions can lead to air quality issues and health risks for communities near industrial sites where these substances are utilized .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 1-ethoxy-2-propanol, and how can its purity be validated experimentally?
- Synthesis : this compound is typically synthesized via the Williamson ether synthesis, reacting 2-propanol with ethyl bromide in an alkaline medium. Alternative routes include catalytic etherification of propylene oxide with ethanol .
- Purity Validation : Certified reference materials (CRMs) with 98.4% ± 0.1% purity are available for calibration. Karl Fischer titration is recommended for quantifying water content (e.g., 0.139 mg/g) . Gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry can confirm purity and detect impurities .
Q. What are the critical physical and chemical properties of this compound relevant to laboratory handling?
- Key Properties : Molecular formula (C₅H₁₂O₂), molecular weight (104.15 g/mol), boiling point (~132°C), and log Pow (~0.5) .
- Safety Parameters : Flash point (closed cup) and vapor pressure data are essential for flammability risk assessments. While specific values are sparse in public datasets, analog compounds (e.g., 1-methoxy-2-propanol) suggest a flash point near 40°C .
Q. What personal protective equipment (PPE) is required for safe handling of this compound?
- PPE Protocol : Use EN 374-certified nitrile gloves, chemical-resistant lab coats, and safety goggles. For vapor exposure, NIOSH-approved P95 respirators or ABEK-P2 filters (EU) are advised. Ensure ventilation controls (e.g., fume hoods) to limit airborne concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound?
- Data Discrepancies : Some safety data sheets (SDS) classify components of this compound as potential carcinogens (IARC Group 2B) at concentrations ≥0.1%, while others lack specific toxicity data .
- Methodology : Conduct in vitro assays (e.g., Ames test for mutagenicity) and cross-reference with regulatory databases (e.g., ACGIH, OSHA). Prioritize studies using OECD/GLP-compliant protocols to validate hazard classifications .
Q. What kinetic mechanisms govern the oxidation of this compound in alkaline media?
- Mechanistic Insights : Oxidation by ditelluratocuprate(III) follows pseudo-first-order kinetics. The reaction involves hydroxyl radical intermediates, with rate constants dependent on pH and temperature. Activation parameters (ΔH‡, ΔS‡) can be derived from Arrhenius plots .
- Experimental Design : Use UV-Vis spectroscopy to monitor absorbance changes at 350 nm. Control ionic strength with NaNO₃ and maintain alkaline conditions (pH 12–14) with NaOH .
Q. How can researchers optimize analytical methods for detecting trace degradation products of this compound?
- Analytical Strategies :
- GC-MS : Employ DB-5MS columns with splitless injection (250°C) and electron ionization (70 eV). Monitor m/z 45 (base peak) and 87 (molecular ion) .
- LC-MS/MS : Use reverse-phase C18 columns with ESI+ mode. Detect adducts ([M+NH₄]⁺ at m/z 122.1) and fragment ions (m/z 87, 59) .
- Validation : Spike recovery tests (80–120%) and limit of detection (LOD < 0.1 ppm) studies ensure method robustness .
Q. Methodological Guidance for Experimental Design
Q. What protocols mitigate environmental contamination during this compound disposal?
- Waste Management : Collect waste in sealed containers labeled for halogenated solvents. Avoid drainage systems due to potential aquatic toxicity (EC₅₀ < 10 mg/L in Daphnia magna). Use authorized waste disposal services compliant with EPA/REACH regulations .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Study Parameters :
- Temperature : Test stability at 4°C (short-term), 25°C (ambient), and 40°C (accelerated degradation).
- Light Exposure : Compare amber vs. clear glass vials to assess photolytic degradation .
- Analytical Endpoints : Monitor purity (GC), water content (Karl Fischer), and pH changes monthly for 12 months .
Q. Tables
Table 1. Key Physical Properties of this compound
Property | Value | Source |
---|---|---|
Molecular Weight | 104.15 g/mol | |
Boiling Point | ~132°C | |
log Pow | ~0.5 | |
Certified Purity | 98.4% ± 0.1% |
Table 2. Hazard Classifications
Agency | Classification | Source |
---|---|---|
IARC | Group 2B (Possible carcinogen) | |
OSHA | Potential carcinogen |
Properties
IUPAC Name |
1-ethoxypropan-2-ol | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-7-4-5(2)6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLQKTGDSGKSKJ-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)O | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | PROPYLENE GLYCOL MONOETHYL ETHER | |
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DSSTOX Substance ID |
DTXSID1041267 | |
Record name | 1-Ethoxy-2-propanol | |
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Molecular Weight |
104.15 g/mol | |
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Physical Description |
Clear, hygroscopic liquid with a sweet, mild, ether-like odor; [CHEMINFO], COLOURLESS LIQUID WITH MILD ODOUR. | |
Record name | 1-Ethoxy-2-propanol | |
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Boiling Point |
133 °C | |
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Flash Point |
35 °C, 40 °C c.c. | |
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Solubility |
Solubility in water, g/100ml at 25 °C: 36.6 | |
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Density |
Relative density (water = 1): 0.896 | |
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Vapor Density |
Relative vapor density (air = 1): 3.6 | |
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Vapor Pressure |
9.8 [mmHg], Vapor pressure, kPa at 25 °C: 1 | |
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CAS No. |
1569-02-4 | |
Record name | 1-Ethoxy-2-propanol | |
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Record name | 2-Propanol, 1-ethoxy- | |
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Record name | 1-Ethoxy-2-propanol | |
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Record name | 1-ethoxypropan-2-ol | |
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Melting Point |
-100 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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